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Abstract

Antiarol rutinoside, a phenolic glycoside, has been identified in various plant species,
including Mallotus microcarpus and Atractylis serratuloides. Its chemical structure, consisting of
a 3,4,5-trimethoxyphenol (antiarol) aglycone linked to a rutinose (a-L-rhamnopyranosyl-(1 - 6)-
B-D-glucopyranose) moiety, makes it a subject of interest for phytochemical and
pharmacological studies. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary
analytical technique for the unambiguous structural elucidation and characterization of such
natural products. This document provides a detailed protocol for the isolation and NMR
analysis of Antiarol rutinoside and presents its characteristic, albeit predicted, *H and 13C
NMR data due to the current unavailability of published, fully assigned experimental spectra.

Predicted *H and **C NMR Data

The following tables summarize the predicted chemical shifts (d) for Antiarol rutinoside.
These predictions are based on the known NMR data of 3,4,5-trimethoxyphenol, glucose,
rhamnose, and established glycosylation-induced shifts observed in similar phenolic
glycosides.

Table 1: Predicted *H NMR Spectral Data for Antiarol Rutinoside (500 MHz, CDsOD)
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Position Predicted & (ppm) Multiplicity J (Hz2)
Aglycone (Antiarol)

H-2', H-6' 6.4-6.6 s

3', 5-OCHs 3.8-3.9 s

4'-OCHs 3.7-3.8 s

Glucose Moiety

H-1" 48-5.0 d ~7.5
H-2" 3.2-34 m

H-3" 3.4-3.6 m

H-4" 3.3-35 m

H-5" 3.4-3.6 m

H-6"a 3.7-3.9 m

H-6"b 3.6-3.8 m

Rhamnose Moiety

H-1" 45-47 d ~1.5
H-2" 3.6-3.8 m

H-3" 3.4-3.6 m

H-4" 3.2-34 m

H-5" 35-3.7 m

H-6" (CHs) 1.2-13 d ~6.0

Table 2: Predicted 3C NMR Spectral Data for Antiarol Rutinoside (125 MHz, CDsOD)
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Position Predicted & (ppm)

Aglycone (Antiarol)

c-1 153 - 155
C-2', C-6' 95-98
C-3, C-5' 154 - 156
Cc-4' 135 - 137
3', 5'-OCHs 56 - 58
4'-OCHs 60 - 62

Glucose Moiety

c-1" 102 - 104
c-2" 74 -76
C-3" 77-79
c-4" 70-72
C-5" 76-78
C-6" 68 - 70

Rhamnose Moiety

c-1" 101 - 103
c-2" 71-73
c-3" 71-73
c-4" 73-75
c-5" 69 - 71
C-6" (CHs) 17 - 19

Experimental Protocols
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Isolation of Antiarol Rutinoside from Plant Material

This protocol is a general procedure and may require optimization based on the specific plant

source.
» Extraction:
o Air-dry and powder the plant material (e.g., roots of Atractylis serratuloides).

o Macerate the powdered material with methanol (MeOH) at room temperature for 72 hours
(3x).

o Combine the MeOH extracts and evaporate the solvent under reduced pressure to obtain
a crude extract.

e Solvent Partitioning:
o Suspend the crude extract in a mixture of water and methanol (9:1 v/v).

o Perform successive liquid-liquid partitioning with solvents of increasing polarity, such as n-
hexane, chloroform (CHCIs), and ethyl acetate (EtOAc), to yield fractions with different
polarities. Antiarol rutinoside is expected to be in the more polar fractions (EtOAc and/or
the remaining aqueous fraction).

e Chromatographic Purification:
o Subiject the polar fraction to column chromatography on silica gel.

o Elute the column with a gradient of increasing polarity, typically starting with a mixture of
CHCIs and MeOH and gradually increasing the proportion of MeOH.

o Monitor the fractions by thin-layer chromatography (TLC) using a suitable solvent system
(e.g., CHCI3:MeOH:Hz20, 8:2:0.2) and visualize the spots under UV light (254 nm) and/or
by spraying with a suitable reagent (e.g., 10% H2SOa4 in EtOH followed by heating).

o Combine fractions containing the target compound.
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o Perform further purification of the combined fractions using preparative high-performance
liquid chromatography (HPLC) or size-exclusion chromatography on Sephadex LH-20 with
methanol as the eluent to obtain pure Antiarol rutinoside.

NMR Sample Preparation and Data Acquisition

e Sample Preparation:

o Dissolve 5-10 mg of purified Antiarol rutinoside in approximately 0.6 mL of deuterated
methanol (CDsOD).

o Transfer the solution to a 5 mm NMR tube.
 NMR Experiments:

o Acquire *H NMR, 3C NMR, and 2D NMR spectra (COSY, HSQC, HMBC) on a 500 MHz or
higher field NMR spectrometer.

o 'H NMR: Acquire with a spectral width of 10-12 ppm, a sufficient number of scans for a
good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

o 183C NMR: Acquire with a spectral width of 200-220 ppm, using a proton-decoupling
sequence. A larger number of scans and a longer relaxation delay (2-5 seconds) will be
required.

o 2D NMR:
» COSY (Correlation Spectroscopy): To establish *H-1H spin-spin coupling networks.

» HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their
directly attached carbons.

» HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons, which is crucial for establishing the
glycosylation position and the linkage between the sugar units.
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Visualization of Experimental Workflow and
Structural Relationships

The following diagrams illustrate the general workflow for the isolation and analysis of Antiarol
rutinoside and the key HMBC correlations for its structural elucidation.
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Caption: General workflow for the isolation and structural elucidation of Antiarol rutinoside.
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Caption: Key HMBC correlations for determining the structure of Antiarol rutinoside.
 To cite this document: BenchChem. [Application Notes and Protocols for the NMR

Spectroscopic Analysis of Antiarol Rutinoside]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b569008#nmr-spectroscopy-of-antiarol-rutinoside]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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